molecular formula C8H11N3O3 B15304201 2-Amino-4-isopropoxypyrimidine-5-carboxylic acid

2-Amino-4-isopropoxypyrimidine-5-carboxylic acid

Cat. No.: B15304201
M. Wt: 197.19 g/mol
InChI Key: MKYWOXZIMLIOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-isopropoxypyrimidine-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of interest due to its potential biological activities and its role in various chemical reactions. It is a derivative of pyrimidine, a fundamental structure in many biological molecules, including nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-isopropoxypyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-4,6-dichloropyrimidine with isopropyl alcohol in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atoms with isopropoxy groups. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvent-free conditions can make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-isopropoxypyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrimidine derivatives .

Scientific Research Applications

2-Amino-4-isopropoxypyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It has been studied for its potential inhibitory effects on enzymes such as peptidases.

    Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Amino-4-isopropoxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit peptidases by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including reduced inflammation and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of 2-Amino-4-isopropoxypyrimidine-5-carboxylic acid.

    2-Amino-4,6-dihydroxypyrimidine: Known for its inhibitory effects on immune-induced nitric oxide generation.

    2-Aminothiazole-5-carboxylic acid: Studied for its anticancer and antimicrobial properties .

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxy group at the 4-position and carboxylic acid group at the 5-position make it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

2-amino-4-propan-2-yloxypyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H11N3O3/c1-4(2)14-6-5(7(12)13)3-10-8(9)11-6/h3-4H,1-2H3,(H,12,13)(H2,9,10,11)

InChI Key

MKYWOXZIMLIOIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=NC=C1C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.